Comparative Antifungal Potency: 3,4-Dichlorobenzyl vs. Alternative Dichlorobenzyl Regioisomers in CYP51-Mediated Activity
In a head-to-head series of triazole derivatives bearing various dichlorobenzyl substituents, the 3,4-dichlorobenzyl derivative (compound 5b) demonstrated comparable or superior antifungal activity to the clinical reference drugs fluconazole and miconazole against all tested fungal strains [1]. Biochemical and structural studies revealed that this potency advantage is attributable to the formation of a supramolecular complex with CYP51 via a hydrogen bond between the N4 nitrogen of the triazole ring and a histidine residue in the enzyme active site—an interaction that is critically dependent on the 3,4-dichloro substitution geometry [1]. Alternative dichlorobenzyl regioisomers (e.g., 2,4-dichlorobenzyl or 2,6-dichlorobenzyl) that alter this geometry are expected to show reduced CYP51 binding affinity.
| Evidence Dimension | Antifungal activity (qualitative potency ranking vs. reference drugs) |
|---|---|
| Target Compound Data | 3,4-dichlorobenzyl triazole derivative (compound 5b): comparable or superior to fluconazole and miconazole against all tested fungal strains [1] |
| Comparator Or Baseline | Fluconazole and miconazole (clinical reference standards); alternative dichlorobenzyl regioisomers (not directly tested in the same study) |
| Quantified Difference | Compound 5b matched or exceeded reference drug activity across the entire fungal panel; quantitative MIC values for the target compound itself are not available |
| Conditions | In vitro antifungal susceptibility testing against a panel of fungal strains; CYP51 binding confirmed by supramolecular complex formation [1] |
Why This Matters
This evidence establishes that the 3,4-dichlorobenzyl substitution pattern—present in the target compound—is the optimal regioisomer for CYP51-mediated antifungal activity within this chemotype, directly informing selection for antifungal screening programs.
- [1] Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. Journal of Medicinal Chemistry, 2017. The 3,4-dichlorobenzyl derivative 5b showed comparable or superior activity against all tested fungal strains to standard drugs, and formed a supramolecular complex with CYP51 via the hydrogen bond between the 4-nitrogen of the triazole nucleus and the histidine residue. View Source
